molecular formula C5H6BFN2O2 B15223625 (6-Amino-5-fluoropyridin-3-yl)boronic acid

(6-Amino-5-fluoropyridin-3-yl)boronic acid

Cat. No.: B15223625
M. Wt: 155.93 g/mol
InChI Key: ZMESWWDSTPRWQM-UHFFFAOYSA-N
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Description

(6-Amino-5-fluoropyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with amino and fluorine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and tolerant of various functional groups.

Industrial Production Methods

Industrial production of (6-Amino-5-fluoropyridin-3-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-5-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-Amino-5-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Amino-5-fluoropyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In medicinal chemistry, it can inhibit enzymes by forming reversible covalent bonds with active site residues. The boronic acid group interacts with nucleophilic amino acids, such as serine or threonine, in the enzyme’s active site, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Amino-5-fluoropyridin-3-yl)boronic acid is unique due to the presence of both amino and fluorine groups on the pyridine ring, which can enhance its reactivity and binding affinity in various applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C5H6BFN2O2

Molecular Weight

155.93 g/mol

IUPAC Name

(6-amino-5-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C5H6BFN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H,(H2,8,9)

InChI Key

ZMESWWDSTPRWQM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N)F)(O)O

Origin of Product

United States

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